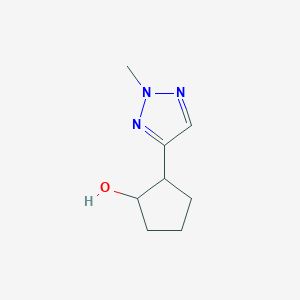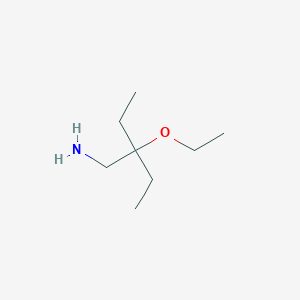![molecular formula C11H13NO2S B13313888 5-{Bicyclo[2.2.1]heptan-2-yl}-1,3-thiazole-4-carboxylic acid](/img/structure/B13313888.png)
5-{Bicyclo[2.2.1]heptan-2-yl}-1,3-thiazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{Bicyclo[221]heptan-2-yl}-1,3-thiazole-4-carboxylic acid is a compound with a unique structure that combines a bicyclo[221]heptane moiety with a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{Bicyclo[2.2.1]heptan-2-yl}-1,3-thiazole-4-carboxylic acid typically involves the reaction of a bicyclo[2.2.1]heptane derivative with a thiazole precursor. One common method involves the use of thiourea and substituted thioamides in the presence of a suitable catalyst . The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
5-{Bicyclo[2.2.1]heptan-2-yl}-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the bicyclo[2.2.1]heptane moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-{Bicyclo[2.2.1]heptan-2-yl}-1,3-thiazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-{Bicyclo[2.2.1]heptan-2-yl}-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can participate in various biochemical interactions, including binding to enzymes and receptors. This interaction can modulate the activity of these targets, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-{Bicyclo[2.2.1]heptan-2-yl}acetamide: Similar structure but different functional groups.
Bicyclo[2.2.1]heptane-3,4-dicarboxylic acid: Contains additional carboxylic acid groups.
Methyl 2-{bicyclo[2.2.1]heptan-2-yl}acetate: Ester derivative with similar bicyclic structure.
Uniqueness
5-{Bicyclo[2.2.1]heptan-2-yl}-1,3-thiazole-4-carboxylic acid is unique due to the presence of both the bicyclo[2.2.1]heptane and thiazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H13NO2S |
|---|---|
Molecular Weight |
223.29 g/mol |
IUPAC Name |
5-(2-bicyclo[2.2.1]heptanyl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C11H13NO2S/c13-11(14)9-10(15-5-12-9)8-4-6-1-2-7(8)3-6/h5-8H,1-4H2,(H,13,14) |
InChI Key |
UWLRHRCUEZEZTI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2C3=C(N=CS3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 1-aminospiro[4.4]nonane-1-carboxylate](/img/structure/B13313806.png)
![5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid](/img/structure/B13313819.png)
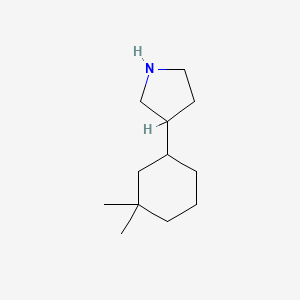

![{2-[Bis(propan-2-yl)amino]ethyl}(pentan-3-yl)amine](/img/structure/B13313823.png)
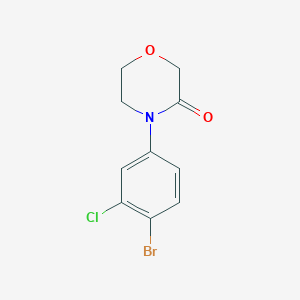

![2-[(3-Methylbutan-2-yl)oxy]pyrimidin-5-amine](/img/structure/B13313845.png)

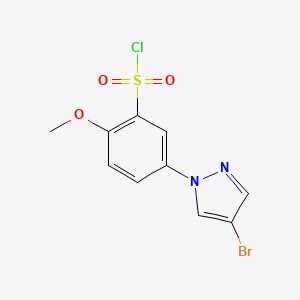
![2-{[(Benzyloxy)carbonyl]amino}hex-4-enoic acid](/img/structure/B13313863.png)
